6-hydroxy-1H-indole-2-carbaldehyde
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Overview
Description
6-Hydroxy-1H-indole-2-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-1H-indole-2-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Oxidation: 6-Hydroxy-1H-indole-2-carboxylic acid.
Reduction: 6-Hydroxy-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
6-Hydroxy-1H-indole-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-hydroxy-1H-indole-2-carbaldehyde is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets and pathways. For example, they can bind to receptors, enzymes, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- Indole-3-carbaldehyde
- 6-Methoxy-1H-indole-2-carbaldehyde
- 5-Hydroxy-1H-indole-2-carbaldehyde
Comparison: 6-Hydroxy-1H-indole-2-carbaldehyde is unique due to the presence of a hydroxyl group at the C-6 position, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and reactivity patterns .
Properties
IUPAC Name |
6-hydroxy-1H-indole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-7-3-6-1-2-8(12)4-9(6)10-7/h1-5,10,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMSRWMPWUNLOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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